4-(piperazin-1-yl)pyrimidin-2-amine trihydrochloride
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Overview
Description
4-(piperazin-1-yl)pyrimidin-2-amine trihydrochloride is a chemical compound that features a pyrimidine ring substituted with a piperazine moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The trihydrochloride form indicates that the compound is stabilized as a salt with three hydrochloride molecules, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(piperazin-1-yl)pyrimidin-2-amine trihydrochloride typically involves the reaction of pyrimidine derivatives with piperazine under controlled conditions. One common method includes:
Starting Materials: Pyrimidine-2-amine and piperazine.
Reaction Conditions: The reaction is often carried out in an organic solvent such as acetonitrile or methanol, with the addition of a base like potassium carbonate or triethylamine to facilitate the reaction.
Procedure: The mixture is refluxed for several hours to ensure complete reaction, followed by the addition of hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions: 4-(piperazin-1-yl)pyrimidin-2-amine trihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, altering the compound’s properties.
Complex Formation: The compound can form complexes with metal ions, which may be useful in catalysis or material science.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Solvents: Acetonitrile, methanol, or dimethyl sulfoxide are commonly used solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
4-(piperazin-1-yl)pyrimidin-2-amine trihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Research: The compound can be used to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It may be employed in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(piperazin-1-yl)pyrimidin-2-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of the target, depending on the compound’s structure and the nature of the target.
Comparison with Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring attached to a pyrimidine moiety and is used as an acetylcholinesterase inhibitor.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another similar compound with a piperazine ring, used in the study of serotonin reuptake inhibition.
Uniqueness: 4-(piperazin-1-yl)pyrimidin-2-amine trihydrochloride is unique due to its specific substitution pattern and the presence of the trihydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in pharmaceutical formulations and biological studies.
Properties
CAS No. |
2694728-34-0 |
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Molecular Formula |
C8H16Cl3N5 |
Molecular Weight |
288.6 |
Purity |
95 |
Origin of Product |
United States |
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